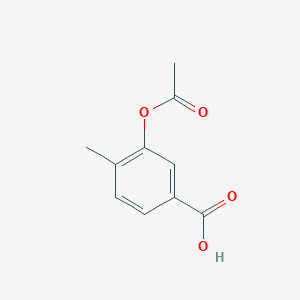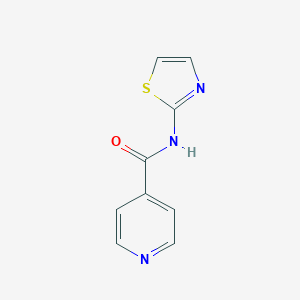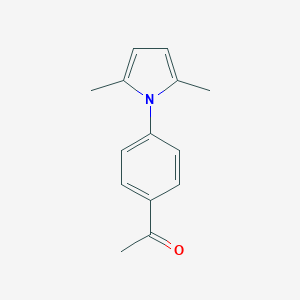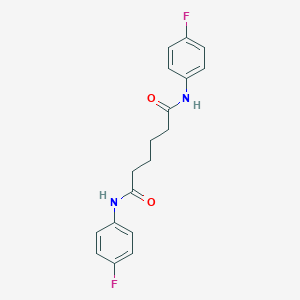![molecular formula C27H29NO5S2 B187452 [1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone CAS No. 5309-99-9](/img/structure/B187452.png)
[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone, also known as BPIP, is a synthetic compound that has been studied for its potential use in scientific research. BPIP has shown promise as a tool for investigating the mechanisms of certain biological processes, and has the potential to be used in the development of new drugs and therapies.
Mécanisme D'action
[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone works by inhibiting the activity of certain enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of PARP enzymes, which are involved in DNA repair, as well as certain receptors in the brain that are involved in the regulation of neurotransmitters.
Biochemical and Physiological Effects:
[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone has been shown to have a variety of biochemical and physiological effects. In addition to its effects on DNA repair and neurotransmitter regulation, it has also been shown to have anti-inflammatory properties and to inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone in lab experiments is its specificity. Because it targets specific enzymes and receptors, it can provide more precise insights into the mechanisms of certain biological processes. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on [1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone. One area of interest is in the development of new cancer therapies that target PARP enzymes. Another area of interest is in the development of new drugs for the treatment of neurological disorders, based on [1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone's effects on neurotransmitter regulation. Additionally, further research could be conducted on the anti-inflammatory properties of [1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone and its potential use in the treatment of inflammatory diseases.
Méthodes De Synthèse
[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone can be synthesized using a multi-step process that involves the reaction of various chemicals. The exact method of synthesis can vary depending on the specific laboratory or research group, but typically involves the use of reagents such as propylsulfonyl chloride, 2,4-dimethylphenylamine, and pyrrole.
Applications De Recherche Scientifique
[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of DNA repair mechanisms and the role of certain proteins in this process. [1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone has been shown to inhibit the activity of certain enzymes involved in DNA repair, which could provide insight into the development of new cancer therapies.
Another area of interest is in the study of the nervous system and the role of certain neurotransmitters. [1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone has been shown to bind to specific receptors in the brain, which could be useful in the development of new drugs for the treatment of neurological disorders.
Propriétés
Numéro CAS |
5309-99-9 |
|---|---|
Nom du produit |
[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone |
Formule moléculaire |
C27H29NO5S2 |
Poids moléculaire |
511.7 g/mol |
Nom IUPAC |
[1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl]-(2,4-dimethylphenyl)methanone |
InChI |
InChI=1S/C27H29NO5S2/c1-5-15-34(30,31)26-23-22-10-8-7-9-20(22)13-14-28(23)24(27(26)35(32,33)16-6-2)25(29)21-12-11-18(3)17-19(21)4/h7-14,17H,5-6,15-16H2,1-4H3 |
Clé InChI |
XWBXPNRAVZVQHC-UHFFFAOYSA-N |
SMILES |
CCCS(=O)(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1S(=O)(=O)CCC)C(=O)C4=C(C=C(C=C4)C)C |
SMILES canonique |
CCCS(=O)(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1S(=O)(=O)CCC)C(=O)C4=C(C=C(C=C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B187377.png)

![2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B187379.png)






![2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B187389.png)